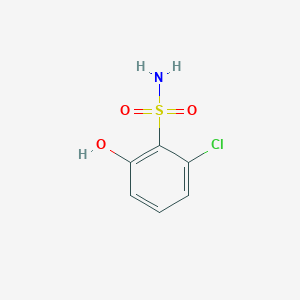
2-Chloro-6-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-hydroxybenzenesulfonamide is an organosulfur compound with the molecular formula C6H6ClNO3S It is characterized by the presence of a chloro group, a hydroxyl group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydroxybenzenesulfonamide typically involves the chlorination of 2-hydroxybenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as acetic acid. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form sulfonic acids or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the hydroxyl group. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the sulfonamide group. The reactions are conducted in anhydrous solvents to prevent side reactions.
Major Products Formed
Substitution Reactions: The major products formed are substituted benzenesulfonamides with different functional groups replacing the chloro group.
Oxidation Reactions: The major products are ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Reactions: The major products are sulfonic acids or other reduced derivatives of the sulfonamide group.
Applications De Recherche Scientifique
2-Chloro-6-hydroxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. It serves as an intermediate in the preparation of sulfonamides, sulfonyl chlorides, and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It is investigated for its ability to inhibit certain enzymes and proteins involved in disease pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of various industrial products.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The chloro and hydroxyl groups contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-hydroxybenzenesulfonamide: Similar structure but with the hydroxyl group at a different position.
2-Chloro-6-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a hydroxyl group.
2-Chloro-6-aminobenzenesulfonamide: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
2-Chloro-6-hydroxybenzenesulfonamide is unique due to the specific positioning of the chloro and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
82020-62-0 |
|---|---|
Formule moléculaire |
C6H6ClNO3S |
Poids moléculaire |
207.64 g/mol |
Nom IUPAC |
2-chloro-6-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3,9H,(H2,8,10,11) |
Clé InChI |
HXBDZQBWJZIPFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


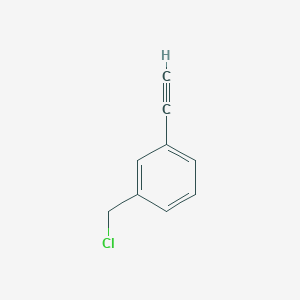
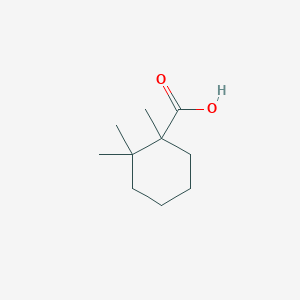

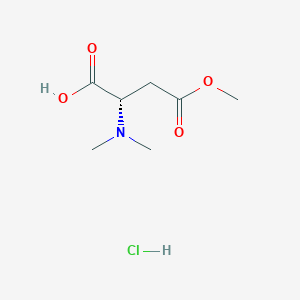
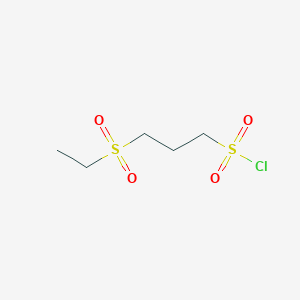
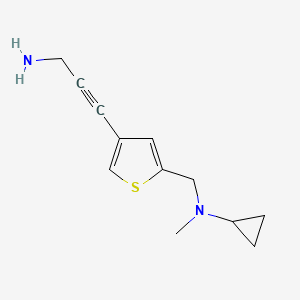


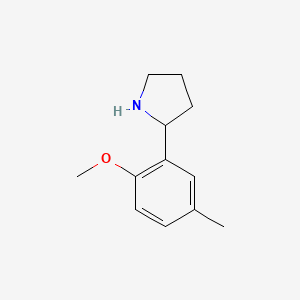
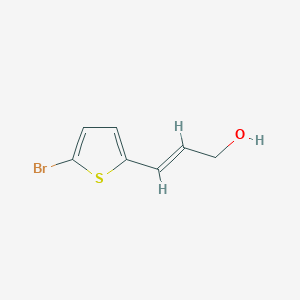
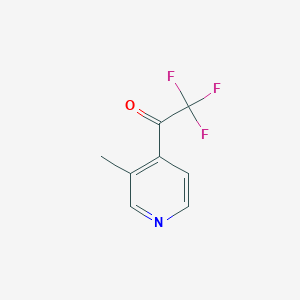
![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide](/img/structure/B13522252.png)
![(1,3-dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13522258.png)
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)
